molecular formula C11H10F2N2O B2887049 N-(cyanomethyl)-4-(1,1-difluoroethyl)benzamide CAS No. 2093860-02-5

N-(cyanomethyl)-4-(1,1-difluoroethyl)benzamide

Cat. No.: B2887049
CAS No.: 2093860-02-5
M. Wt: 224.211
InChI Key: WQVARPULLQKRIH-UHFFFAOYSA-N
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Description

N-(cyanomethyl)-4-(1,1-difluoroethyl)benzamide is a chemical compound that features a benzamide core substituted with a cyanomethyl group and a 1,1-difluoroethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(cyanomethyl)-4-(1,1-difluoroethyl)benzamide typically involves the following steps:

    Formation of the Benzamide Core: The benzamide core can be synthesized through the reaction of 4-(1,1-difluoroethyl)benzoic acid with an appropriate amine under dehydrating conditions.

    Introduction of the Cyanomethyl Group: The cyanomethyl group can be introduced via a nucleophilic substitution reaction using a cyanomethylating agent such as cyanomethyl chloride.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(cyanomethyl)-4-(1,1-difluoroethyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups, such as reducing the cyanomethyl group to an amine.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the cyanomethyl or difluoroethyl groups can be replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophilic substitution reactions may involve reagents like sodium cyanide (NaCN) or other nucleophiles under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce amines.

Scientific Research Applications

N-(cyanomethyl)-4-(1,1-difluoroethyl)benzamide has several scientific research applications:

    Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in designing molecules with specific biological activities.

    Materials Science: It can be used in the synthesis of advanced materials with unique properties, such as polymers or coatings.

    Chemical Biology: The compound can serve as a probe or building block in studying biological processes and interactions.

    Industrial Chemistry: It may be utilized in the production of specialty chemicals or as an intermediate in various chemical processes.

Mechanism of Action

The mechanism of action of N-(cyanomethyl)-4-(1,1-difluoroethyl)benzamide involves its interaction with specific molecular targets. The cyanomethyl and difluoroethyl groups can influence the compound’s binding affinity and selectivity towards these targets. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    N-(cyanomethyl)-4-(1,1-difluoroethyl)aniline: Similar structure but with an aniline core instead of benzamide.

    N-(cyanomethyl)-4-(1,1-difluoroethyl)phenol: Similar structure but with a phenol core.

    N-(cyanomethyl)-4-(1,1-difluoroethyl)benzoic acid: Similar structure but with a carboxylic acid group.

Uniqueness

N-(cyanomethyl)-4-(1,1-difluoroethyl)benzamide is unique due to the presence of both cyanomethyl and difluoroethyl groups on a benzamide core. This combination of functional groups imparts distinct chemical and physical properties, making it valuable for specific applications in medicinal chemistry and materials science.

Properties

IUPAC Name

N-(cyanomethyl)-4-(1,1-difluoroethyl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10F2N2O/c1-11(12,13)9-4-2-8(3-5-9)10(16)15-7-6-14/h2-5H,7H2,1H3,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQVARPULLQKRIH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=C(C=C1)C(=O)NCC#N)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10F2N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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